molecular formula C11H16N2O3S B4035135 n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide

n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide

Cat. No.: B4035135
M. Wt: 256.32 g/mol
InChI Key: IEUPNEKLFPDMFK-UHFFFAOYSA-N
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Description

N-(4-(N,N-Dimethylsulfamoyl)phenyl)propionamide is a chemical compound provided for research purposes. It has a molecular formula of C11H16N2O3S and a molecular weight of 256.32 g/mol . Its structure features a propionamide group linked to a phenyl ring that is also substituted with an N,N-dimethylsulfamoyl moiety, as represented by the SMILES notation CCC(NC1=CC=C(S(=O)(N(C)C)=O)C=C1)=O . Compounds containing sulfamoyl groups are of significant interest in medicinal chemistry and chemical biology research. They are often explored for their potential to interact with enzymatic processes. Similarly, research into covalent molecular glue degraders highlights the value of specialized small molecules in probing ubiquitin-proteasome system function and targeted protein degradation pathways . This makes this compound a potentially valuable building block or investigative tool for researchers developing novel biochemical probes or therapeutic candidates. This product is strictly intended for laboratory research use and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-11(14)12-9-5-7-10(8-6-9)17(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUPNEKLFPDMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis for N-(4-(N,N-Dimethylsulfamoyl)phenyl)propionamide Core

A retrosynthetic analysis of the this compound core structure logically deconstructs the molecule into readily available starting materials. The primary and most intuitive disconnection occurs at the amide bond, a common and reliable synthetic linkage. This bond cleavage simplifies the target molecule into two key synthons: 4-amino-N,N-dimethylbenzenesulfonamide and a propionylating agent, such as propionyl chloride or propionic acid.

Further disconnection of the 4-amino-N,N-dimethylbenzenesulfonamide intermediate at the sulfonamide bond leads to 4-aminobenzenesulfonyl chloride and dimethylamine. This multi-step disconnection strategy forms the basis for designing a convergent and efficient forward synthesis, starting from simple, commercially available precursors. This approach allows for modular synthesis, where different amines or acylating agents can be substituted to generate a library of analogs.

Development and Optimization of Multi-Step Synthetic Routes

The forward synthesis, guided by the retrosynthetic analysis, involves the sequential construction of the molecule, with careful attention to the synthesis of key intermediates and the optimization of reaction conditions to ensure high yield and purity.

The cornerstone of the synthesis is the preparation of the key intermediate, 4-amino-N,N-dimethylbenzenesulfonamide. A common route begins with the reaction of a suitable starting material, which is then sulfonated and subsequently reacted with dimethylamine.

In a related synthesis of N-(4-sulfamoylphenyl)benzamide derivatives, the process starts with 4-aminobenzene-1-sulfonamide, which is then coupled with various benzoic acid derivatives. researchgate.net The characterization of these intermediates is crucial and typically involves a suite of spectroscopic techniques. For instance, the synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide, a structurally similar intermediate, was confirmed using FT-IR, which showed characteristic peaks for NH2 (3414, 3329 cm⁻¹), NH (3246 cm⁻¹), and SO2 (1317, 1155 cm⁻¹) groups. tsijournals.com ¹H NMR spectroscopy is also used to confirm the structure by identifying the chemical shifts and splitting patterns of aromatic and aliphatic protons. tsijournals.com

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. For the final amidation step, which involves coupling the amine intermediate with a propionylating agent, various factors are considered. Studies on similar N-amidation reactions highlight the importance of the coupling reagent, solvent, temperature, and reaction time. analis.com.my

For example, in the synthesis of N-(4-methoxyphenyl)cinnamamide, various carbodiimide (B86325) reagents and solvents were tested. The optimal conditions were found to be using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) as the coupling agent in anhydrous tetrahydrofuran (B95107) (THF) at 60°C. analis.com.my The molar ratio of the carboxylic acid, amine, and coupling agent was also optimized to 1:1:1.5, achieving a final product yield of 93.1% after 150 minutes. analis.com.my Similar optimization strategies are applied to the synthesis of this compound to ensure efficient amide bond formation and minimize side reactions.

Table 1: Optimization of N-Amidation Reaction Conditions for a Model System Data adapted from a study on the synthesis of N-(4-methoxyphenyl)cinnamamide, illustrating common optimization parameters. analis.com.my

EntryCoupling ReagentSolventTemperature (°C)Time (min)Yield (%)
1DCCDCMRoom Temp18065.2
2DCCTHFRoom Temp18070.8
3EDC.HClDCM4018081.3
4EDC.HClTHF4018085.6
5EDC.HClTHF603088.5
6EDC.HClTHF609091.2
7EDC.HClTHF6015093.1

Transitioning a synthesis from a laboratory scale to produce larger, research-level quantities requires a focus on safety, efficiency, and practicality. A scalable synthesis for N,N-dimethyltrifluoromethanesulfonamide, another sulfonamide-containing compound, emphasizes methodologies that avoid specialized glassware and use common solvents like water. nih.gov The process was optimized to produce up to 155 g in a single batch with a 92% yield. nih.gov Key aspects of this scalable approach include using an ice bath for temperature control and a simple work-up procedure, which in this case involved recovering and recycling excess amine starting material. nih.gov Applying these principles to the synthesis of this compound would involve selecting robust reactions, minimizing chromatographic purifications in favor of crystallization or extraction, and ensuring efficient heat management for the key reaction steps.

Design and Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

To explore the therapeutic potential of the this compound scaffold, structural analogs are designed and synthesized to probe how different parts of the molecule interact with biological targets. These studies are essential for identifying the key structural features responsible for the compound's activity and for optimizing its properties.

Researchers have explored several modifications to this moiety. These include:

Alpha-substitutions: Introducing substituents at the alpha-carbon of the propionamide (B166681) group. For example, replacing the single α-methyl group with two methyl groups (dimethyl) or a cyclopropyl (B3062369) group. researchgate.netnih.gov

Amide modifications: Altering the amide bond itself. This includes the synthesis of "reverse amides," where the orientation of the carbonyl and NH groups is swapped. nih.govresearchgate.net

These modifications are designed to explore the steric and electronic requirements of the binding pocket. For instance, the introduction of a cyclopropyl group can impose conformational constraints on the molecule, which can provide insights into the optimal geometry for receptor interaction. researchgate.net The results from these modifications are typically quantified using biological assays to measure binding affinity (Ki) or functional antagonism (Ki(ant)).

Table 2: SAR of Propionamide (B-Region) Modifications in a Related Analog Series Data from SAR studies on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl)propanamide derivatives as TRPV1 antagonists. nih.govnih.gov

CompoundModification to Propionamide MoietyBinding Affinity (Ki, nM)
Parent Compoundα-methyl propanamide47.3
Analog 1α,α-dimethyl propanamide237
Analog 2α,α-cyclopropyl propanamide102
Analog 3Reverse Amide>10000

The data from these studies indicate that modifications to the propionamide moiety can have a significant impact on biological activity. For example, in the analog series studied, replacing the single α-methyl group with larger groups like dimethyl or cyclopropyl led to a decrease in binding affinity, suggesting specific steric constraints in the target's binding site. researchgate.netnih.gov The reverse amide analog showed a dramatic loss of activity, highlighting the critical importance of the amide bond's orientation for interaction with the biological target. nih.govresearchgate.net

Exploration of Substituent Effects on the Phenyl Ring and Sulfamoyl Group

The physicochemical and pharmacological properties of this compound are intrinsically linked to the electronic characteristics of its constituent functional groups: the propionamide moiety, the central phenyl ring, and the N,N-dimethylsulfamoyl group. Alterations to these groups can significantly impact the molecule's reactivity, stability, and interactions with biological targets. The influence of substituents is generally understood through a combination of inductive and resonance effects. libretexts.org

Inductive effects involve the polarization of σ bonds due to differences in electronegativity between adjacent atoms. libretexts.org For instance, the sulfonyl group (SO₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. Resonance effects describe the delocalization of π electrons between a substituent and the aromatic ring. libretexts.org

The two key substituents on the phenyl ring of the parent compound have opposing electronic effects:

N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): The sulfonyl portion is a powerful electron-withdrawing group, pulling electron density from the phenyl ring. This deactivates the ring, making it less susceptible to electrophilic attack. lumenlearning.com Such deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org

Modifying these groups or introducing new substituents onto the phenyl ring can modulate the molecule's electronic profile. For example, adding electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups to the phenyl ring would increase its electron density, potentially enhancing certain interactions or altering its metabolic stability. nih.gov Conversely, adding further electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would further decrease the ring's electron density. mdpi.com The impact of such substitutions has been shown to be critical for the biological activity in related series of molecules. mdpi.com

Changes to the sulfamoyl moiety, such as replacing the methyl groups with larger alkyl or aryl groups, could introduce steric hindrance and alter solubility and binding interactions.

Table 1: Predicted Electronic Effects of Potential Substituents
Substituent GroupPosition on Phenyl RingInductive EffectResonance EffectOverall Effect on RingPredicted Directing Effect
-OCH₃ortho, para-I (Withdrawing)+R (Donating)Activatingortho, para
-CH₃ortho, para+I (Donating)N/A (Hyperconjugation)Activatingortho, para
-Cl, -Br, -Fortho, para-I (Withdrawing)+R (Donating)Deactivatingortho, para
-CNmeta-I (Withdrawing)-R (Withdrawing)Deactivatingmeta
-NO₂meta-I (Withdrawing)-R (Withdrawing)Deactivatingmeta

Stereoselective Synthesis of Chiral Analogs

While this compound is itself an achiral molecule, the synthesis of chiral analogs is a pertinent strategy for exploring stereospecific interactions with biological targets. Chirality can be introduced in several ways, including the creation of a stereocenter on the propionamide side chain or by generating atropisomers through restricted rotation around one of the single bonds connected to the phenyl ring.

Several advanced catalytic methods are applicable for the stereoselective synthesis of related structures:

Asymmetric Catalysis for Atropisomers: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For molecules with bulky substituents in the ortho positions of the phenyl ring, rotation can be restricted, leading to stable, separable enantiomers. Palladium-catalyzed N-allylation has been successfully used for the catalytic enantioselective synthesis of N-C axially chiral sulfonamides, achieving high enantioselectivities (up to 92% ee). nih.gov This approach could be adapted to create atropisomeric analogs of the target compound.

Rhodium-Catalyzed Arylation: A highly enantioselective rhodium-catalyzed arylation has been developed for N,N-dimethylsulfamoyl-protected aldimines. organic-chemistry.org This reaction utilizes chiral sulfoxide-olefin ligands to achieve excellent yields and enantioselectivities (up to 99% ee) in the synthesis of chiral diarylmethylamines. organic-chemistry.org This methodology demonstrates the utility of the N,N-dimethylsulfamoyl group in directing asymmetric transformations and could be employed to build chiral scaffolds.

Synthesis of Chiral Sulfinamides: While the target compound is a sulfonamide (with an achiral sulfur atom), related chiral sulfinamides can be prepared with high stereoselectivity. researchgate.net Methods involving the reaction of arylsulfinyl chlorides with chiral amines can lead to diastereomerically pure intermediates that can subsequently be converted to enantiopure sulfinamides. researchgate.net

Table 2: Strategies for Stereoselective Synthesis of Analogs
StrategyCatalyst/ReagentType of ChiralityKey FeaturesReference
Catalytic N-Allylation(S,S)-Trost ligand-(allyl-PdCl)₂Axial (Atropisomerism)Creates N-C axial chirality in sulfonamides. nih.gov
Rhodium-Catalyzed ArylationRh-catalyst with chiral sulfoxide-olefin ligandsPoint (Stereocenter)Highly enantioselective addition to N,N-dimethylsulfamoyl-protected imines. organic-chemistry.org
Diastereoselective CrystallizationChiral amine auxiliaryPoint (Chiral Sulfur)Applicable for preparing enantiopure sulfinamides via diastereomeric intermediates. researchgate.net

Preparation of Chemical Probes for Target Engagement and Mechanistic Investigations

To investigate the molecular mechanism of action and identify the biological targets of this compound, the synthesis of derivatized chemical probes is essential. These probes are typically analogs of the parent compound modified to include a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling.

A common approach involves late-stage functionalization, where a synthetic handle is incorporated into the molecule to allow for subsequent conjugation. This handle must be placed in a position that does not disrupt the compound's critical binding interactions. For the target compound, the propionyl side chain is a logical site for modification.

Strategies for Probe Synthesis:

Fluorophore Conjugation: A fluorescent probe can be used to visualize the compound's localization within cells. An analog of the parent compound could be synthesized with a terminal amine or carboxylic acid on an extended propionyl chain. This functional group can then be coupled to a fluorescent dye, such as fluorescein, that has been activated as an N-hydroxysuccinimide (NHS) ester. nih.gov The reaction between the amine and the NHS ester forms a stable amide bond, linking the probe to the dye. nih.gov

Affinity-Based Probes (Biotinylation): To identify binding partners, a biotin (B1667282) tag can be attached to the molecule. The high-affinity interaction between biotin and streptavidin allows for the capture and subsequent identification of target proteins from cell lysates. The synthetic strategy would be similar to that for fluorophore conjugation, involving the coupling of a biotin-NHS ester to an aminated analog.

Click Chemistry: Modern bioconjugation techniques like click chemistry offer a highly efficient and specific method for labeling. An analog could be synthesized to contain an azide (B81097) (-N₃) or terminal alkyne group. This functionalized molecule can then be reacted with a reporter tag containing the complementary group (alkyne or azide, respectively) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. researchgate.net This method's high selectivity allows for effective labeling even in complex biological systems. researchgate.net

Table 3: Methodologies for Chemical Probe Preparation
Probe TypeReporter TagRequired Molecular HandleConjugation ChemistryApplication
Fluorescent ProbeFluorescein, Rhodamine, etc.Amine (-NH₂) or Carboxylic Acid (-COOH)Amide bond formation (e.g., NHS ester chemistry)Cellular imaging, target localization
Affinity ProbeBiotinAmine (-NH₂)Amide bond formationTarget identification (pull-down assays)
Clickable ProbeTag with complementary groupAzide (-N₃) or Alkyne (-C≡CH)Azide-Alkyne CycloadditionTarget identification, activity-based profiling

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Definitive Molecular Architecture Assignment

Spectroscopic analysis is fundamental to elucidating the molecular structure of n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide, confirming the presence of key functional groups and the specific arrangement of atoms.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy would be essential for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the connectivity within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a detailed bonding map.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the ethyl protons of the propionamide (B166681) group, the amide proton (N-H), and the methyl protons of the dimethylsulfamoyl group. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,4-disubstitution pattern.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the ethyl group, and the methyl carbons of the sulfamoyl group.

COSY: This experiment would reveal proton-proton couplings, for instance, connecting the adjacent methylene (B1212753) and methyl protons of the propionamide moiety.

HSQC: This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Propionamide -CH₃~1.2 (triplet)~10
Propionamide -CH₂-~2.4 (quartet)~30
Propionamide C=O-~173
Amide N-H~9.5 (singlet)-
Aromatic C1-NH-~140
Aromatic C2/C6-H~7.7 (doublet)~120
Aromatic C3/C5-H~7.8 (doublet)~128
Aromatic C4-S-~135
Sulfamoyl S(=O)₂--
Sulfamoyl N(CH₃)₂~2.7 (singlet)~38

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound. For this compound (C₁₁H₁₆N₂O₃S), the expected exact mass would be precisely determined. Analysis of the fragmentation patterns in the mass spectrum (MS/MS) would further validate the structure by showing characteristic losses of fragments such as the propionyl group or the dimethylsulfamoyl moiety.

Table 2: Key HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₆N₂O₃S
Molecular Weight256.32 g/mol
Calculated Exact Mass256.0882 u
Common Adducts (ESI+)[M+H]⁺, [M+Na]⁺
Predicted Key FragmentsLoss of -SO₂N(CH₃)₂, Loss of -C(O)CH₂CH₃

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions for this compound would include N-H stretching, C=O (amide I) stretching, N-H bending (amide II), and S=O stretching from the sulfonamide group.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring would give rise to characteristic absorption bands in the UV region, which can be influenced by the nature and position of the substituents.

Table 3: Characteristic IR and UV-Vis Data for this compound

Spectroscopic TechniqueExpected AbsorptionFunctional Group Assignment
Infrared (IR)~3300 cm⁻¹N-H Stretch (Amide)
~1670 cm⁻¹C=O Stretch (Amide I)
~1340 cm⁻¹ & ~1160 cm⁻¹Asymmetric & Symmetric S=O Stretch (Sulfonamide)
~1540 cm⁻¹N-H Bend (Amide II)
Ultraviolet-Visible (UV-Vis)~200-300 nmπ → π* transitions of the aromatic ring

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method would provide accurate data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the amide N-H group and the oxygen atoms of the carbonyl and sulfamoyl groups, which dictate the supramolecular architecture. Such studies are critical for understanding the molecule's solid-state properties.

Conformational Analysis through Spectroscopic and Computational Methods

Spectroscopic Methods: NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximity of protons, helping to deduce the preferred conformation in solution.

Computational Methods: Molecular mechanics and quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to model the potential energy surface of the molecule. These calculations can predict the most stable conformers, the energy barriers to rotation around key bonds (e.g., the Ar-N and Ar-S bonds), and the geometric parameters of each conformer. This theoretical approach complements experimental data and provides a deeper understanding of the molecule's dynamic behavior.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational in computational chemistry, used to predict the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide, a DFT analysis would typically involve optimizing the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, key electronic properties would be calculated.

Molecular Orbital Analysis: This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Analysis: An ESP map would be generated to visualize the charge distribution across the molecule. This map illustrates regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue). Such maps are invaluable for predicting how the molecule might interact with other molecules, including identifying sites for electrophilic and nucleophilic attack.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

Infrared (IR) and Raman Spectra: Theoretical calculations of vibrational frequencies would help in assigning the peaks observed in experimental IR and Raman spectra to specific vibrational modes of the molecule, such as the stretching and bending of its various bonds (e.g., C=O, N-H, S=O).

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms could be calculated and compared with experimental NMR data to validate the molecular structure.

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid).

If a biological target for this compound were hypothesized, docking simulations could be used to explore potential binding sites on the surface of that macromolecule. The simulation would place the ligand in various positions and orientations within the target's structure to identify energetically favorable binding pockets.

Once a binding site is identified, docking algorithms predict the most likely binding mode or "pose" of the ligand within that site. This includes a detailed "interaction fingerprint," which outlines the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. The strength of these interactions is quantified by a scoring function, which provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Event Elucidation

Molecular dynamics simulations provide a way to observe the physical movements of atoms and molecules over time.

An MD simulation of this compound, either in solution or bound to a biological target, would reveal its conformational dynamics. This means observing how the molecule's shape and structure change over time due to thermal motion and interactions with its environment. When studying a ligand-receptor complex, MD simulations can elucidate the stability of the predicted binding pose from docking studies and reveal the dynamic nature of the binding event, including any conformational changes in the protein or the ligand upon binding.

Analysis of Ligand Flexibility and Solvent Effects

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. Ligand flexibility and the influence of the surrounding solvent are therefore critical aspects to consider in computational studies.

Ligand Flexibility: this compound possesses several rotatable bonds, particularly in the propionamide (B166681) and dimethylsulfamoyl moieties. This flexibility allows the molecule to adopt a variety of conformations, some of which may be more favorable for binding to a biological target than others. Computational techniques such as conformational analysis can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. Methods like molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's flexibility over time, revealing the range of shapes it can adopt in solution.

Dynamic Behavior of Ligand-Target Complexes

To understand the mechanism of action of a drug candidate, it is crucial to study the dynamic behavior of the ligand-target complex. Molecular dynamics simulations are the primary tool for this purpose.

An MD simulation of this compound bound to a hypothetical target protein would involve placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation would then solve Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds.

The resulting trajectory provides a wealth of information about the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that maintain the bound state, and the conformational changes that both the ligand and the target may undergo upon binding. Analysis of the trajectory can reveal which parts of the molecule are critical for binding and can guide the design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and topological or 3D features.

Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like random forest and support vector machines, are then used to build a model that can predict the biological activity based on the calculated descriptors. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Illustrative Data for a Hypothetical QSAR Study:

Compound IDExperimental Activity (pIC50)Molecular WeightLogPNumber of Hydrogen Bond Donors
16.5258.321.81
26.8272.352.11
36.2244.291.51
47.1286.382.41

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Based and Structure-Based QSAR Methodologies

Ligand-Based QSAR: When the three-dimensional structure of the biological target is unknown, ligand-based QSAR methods are employed. These approaches rely solely on the information from a set of active and inactive molecules. One common technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active. This pharmacophore can then be used as a 3D query to screen virtual libraries for new potential hits.

Structure-Based QSAR: If the 3D structure of the target protein is available, for instance from X-ray crystallography or homology modeling, structure-based QSAR methods can be used. These methods incorporate information about the ligand-target interactions into the QSAR model. For example, descriptors can be derived from the docked pose of the ligand in the active site, quantifying the strength of interactions with specific amino acid residues. This approach provides a more direct link between the molecular structure and the observed biological activity.

In Silico Predictive Modeling for ADME-Related Attributes (Computational Prediction Focus)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. In silico models play an increasingly important role in predicting these properties early in the drug discovery process, reducing the risk of late-stage failures.

Prediction of Plasma Protein Binding Propensity

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution and availability to reach its target. High plasma protein binding can lead to a lower effective concentration of the drug at the target site.

Computational models to predict plasma protein binding (PPB) are typically QSAR-type models. They are built using large datasets of compounds with experimentally determined PPB values. The molecular descriptors used in these models often include lipophilicity (logP or logD), ionization state (pKa), and various structural and electronic features. For this compound, these models could provide an estimate of its likely percentage of binding to plasma proteins.

Illustrative Predicted ADME Properties:

PropertyPredicted Value
Plasma Protein Binding (%)High (>90%)
Aqueous Solubility (logS)Moderate
Blood-Brain Barrier PermeationLow
CYP450 2D6 InhibitionUnlikely

This table contains hypothetical predicted values for illustrative purposes and is not based on experimental data for this compound.

By leveraging a suite of these computational techniques, researchers can build a comprehensive in silico profile of this compound, guiding its further development and optimization as a potential therapeutic agent.

Computational Assessment of Membrane Permeability

For a molecule like this compound, a standard computational approach would involve the calculation of key physicochemical properties. These properties can be predicted using various software platforms that employ quantitative structure-property relationship (QSPR) models. While specific studies on this compound are not available, a hypothetical predictive assessment can be constructed based on its chemical structure.

Key predictors for membrane permeability include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. Generally, compounds with moderate lipophilicity, a TPSA below a certain threshold (often <140 Ų), and a molecular weight under 500 Da are more likely to exhibit good membrane permeability.

Molecular DescriptorPredicted Value Range for Favorable PermeabilityHypothetical Assessment for this compound
LogP (Lipophilicity)1 - 5Likely to fall within or near this range, suggesting a balance between aqueous solubility and lipid membrane partitioning.
Topological Polar Surface Area (TPSA)< 140 ŲThe presence of sulfamoyl and propionamide groups would contribute to the TPSA, but it is anticipated to be within a range conducive to permeability.
Molecular Weight< 500 DaThe molecular weight is expected to be well within this limit.
Hydrogen Bond Donors≤ 5The amide group contains a hydrogen bond donor.
Hydrogen Bond Acceptors≤ 10The oxygen and nitrogen atoms in the sulfamoyl and propionamide moieties act as hydrogen bond acceptors.

Based on these general principles, this compound would likely be predicted to have moderate to good passive membrane permeability. However, without specific computational studies, this remains a theoretical assessment.

Prediction of Metabolic Soft Spots and CYP Enzyme Interactions

The metabolism of a drug candidate significantly influences its efficacy and safety. Computational tools are instrumental in predicting which parts of a molecule are most susceptible to metabolic modification, often by cytochrome P450 (CYP) enzymes. These regions are known as "metabolic soft spots."

Identifying these soft spots early in development allows for chemical modifications to enhance metabolic stability. For this compound, several potential sites of metabolism can be hypothesized based on common metabolic pathways.

Potential Metabolic Soft Spots:

N-dealkylation: The N,N-dimethylsulfamoyl group is a potential site for oxidative N-dealkylation, where one or both methyl groups are removed.

Hydroxylation: The aromatic phenyl ring and the aliphatic propionamide side chain are susceptible to hydroxylation.

Amide hydrolysis: The propionamide linkage could undergo hydrolysis, although this is often a slower metabolic process compared to oxidation.

Computational software for metabolic prediction utilizes various approaches, including rule-based systems derived from known metabolic transformations and quantum mechanical calculations to determine the reactivity of different atoms within the molecule.

CYP Enzyme Interactions:

Predicting which specific CYP isozymes are likely to metabolize a compound is another critical aspect of computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The major drug-metabolizing CYP enzymes in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

In silico models can predict whether a compound is a substrate, inhibitor, or inducer of these enzymes. These predictions are often based on pharmacophore modeling, where the three-dimensional arrangement of chemical features of the compound is compared to the known binding requirements of the CYP active sites, or through molecular docking simulations.

CYP IsozymePredicted InteractionRationale for Prediction
CYP3A4Potential Substrate/InhibitorKnown for its broad substrate specificity and ability to metabolize a wide range of compounds. The overall size and lipophilicity of the molecule could favor interaction.
CYP2C9Potential Substrate/InhibitorOften involved in the metabolism of compounds with acidic moieties or hydrogen bond donors, such as the amide group in the subject compound.
CYP2D6Less Likely SubstrateTypically metabolizes compounds with a basic nitrogen atom, which is not a prominent feature of this molecule.

Molecular Mechanism of Action Studies in Vitro and Pre Clinical Cellular Systems

Target Identification and Validation Using Biochemical and Cell-Based Assays

The initial phase of understanding the pharmacological profile of n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide involves identifying its molecular targets within a biological system. Techniques such as affinity proteomics and reporter gene assays are pivotal in this discovery process.

Affinity Proteomics and Pull-Down Assays

Affinity proteomics, particularly through methods like pull-down assays, serves as a powerful tool for identifying protein-protein interactions and the binding partners of a specific compound. In a typical pull-down assay, a "bait" protein, which could be a known target or the compound of interest itself immobilized on a solid support, is used to capture its interacting partners or "prey" from a cell lysate. This technique is instrumental in both confirming predicted interactions and discovering novel ones.

While specific affinity proteomics or pull-down assay data for this compound is not yet available in the public domain, this methodology remains a critical next step in its preclinical evaluation. Such studies would involve immobilizing the compound and incubating it with various cell lysates to isolate and identify proteins that exhibit a binding affinity.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are essential for determining if a compound modulates a specific signaling pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter region that is responsive to a particular transcription factor. Changes in the expression of the reporter gene indicate that the compound is affecting the upstream signaling cascade.

Currently, there is no published research detailing the effects of this compound in reporter gene assays. Future investigations employing a panel of reporter assays targeting various key signaling pathways will be crucial to elucidate the compound's functional impact at the cellular level.

Enzyme Inhibition Kinetics and Characterization

A key aspect of characterizing a new chemical entity is to determine its effect on enzyme activity. Kinetic studies can reveal the potency, selectivity, and mode of inhibition, providing valuable insights into the compound's mechanism of action.

Determination of Inhibition Constants (e.g., Ki, IC50)

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki value is a more absolute measure of binding affinity, independent of substrate concentration.

For the broader class of propionamide (B166681) derivatives, inhibitory activities against various enzymes have been reported. For instance, certain propionamide-based compounds have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with some analogues exhibiting high binding affinity. However, specific Ki or IC50 values for this compound have not been publicly disclosed.

Table 1: Enzyme Inhibition Data (Hypothetical)

Enzyme Target IC50 (nM) Ki (nM) Assay Conditions
Not Available Not Available Not Available Not Available

This table is a placeholder for future experimental data.

Reversibility and Mechanism-Based Inhibition Studies

Understanding whether an inhibitor binds reversibly or irreversibly to its target enzyme is critical for predicting its pharmacological effects. Reversible inhibitors typically bind through non-covalent interactions, while irreversible inhibitors often form a covalent bond with the enzyme. Mechanism-based inhibitors are a class of irreversible inhibitors that are converted to a reactive form by the target enzyme itself.

Studies to determine the reversibility and potential mechanism-based inhibition of this compound are yet to be conducted. Such experiments, including dialysis or jump-dilution assays, would be necessary to characterize the nature of its interaction with any identified enzyme targets.

Receptor Binding and Functional Modulation Studies

Investigating the interaction of a compound with cellular receptors is fundamental to understanding its potential to modulate cell signaling and physiological responses.

Binding assays are used to determine the affinity of a compound for a specific receptor, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki) in competitive binding studies. Functional assays then assess whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor's activity.

While structure-activity relationship studies have been conducted on related propionamide compounds, demonstrating potent antagonism at receptors like TRPV1, specific receptor binding and functional modulation data for this compound are not currently available. Future research will need to screen this compound against a broad range of receptors to identify any potential interactions and subsequent functional effects.

Table 2: Receptor Binding Affinity (Hypothetical)

Receptor Target Binding Affinity (Ki, nM) Functional Activity Cell Line
Not Available Not Available Not Available Not Available

This table is a placeholder for future experimental data.

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the compound This compound corresponding to the detailed molecular and cellular assays requested in the outline.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the specified sections:

Cellular Assays for Investigating Specific Biological Responses in Cell Lines

Cell Cycle Analysis and Apoptosis Induction Studies

Generating content for these sections without specific experimental results for this compound would be speculative and would not meet the required standards of scientific accuracy and authority. The creation of an article with the requested level of detail is contingent on the availability of peer-reviewed research focused specifically on this molecule.

Gene Expression Profiling (e.g., RNA-seq, qPCR)

There is no available information from techniques such as RNA sequencing (RNA-seq) or quantitative polymerase chain reaction (qPCR) to detail how this compound may alter gene expression in cellular systems.

Western Blotting for Protein Expression and Phosphorylation Changes

Similarly, no studies utilizing Western blotting to assess changes in protein expression levels or phosphorylation states following treatment with this compound have been identified. Such analyses are crucial for understanding a compound's impact on cellular signaling pathways.

High-Content Imaging for Phenotypic Changes

Investigations using high-content imaging to determine any phenotypic changes in cells exposed to this compound are also absent from the scientific literature. This type of analysis would be instrumental in visualizing the compound's effects on cellular morphology, proliferation, or other observable characteristics.

Pre Clinical Biological Evaluation in Non Human Model Systems

In Vitro Biological Assessment in Relevant Cell Lines

No publicly available studies were identified that investigated the effects of n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide on cell viability, proliferation, or specific functional assays in any cell lines.

Cell Viability and Proliferation Assays

There is no available data from cell viability assays (such as MTT, XTT, or trypan blue exclusion assays) or proliferation assays (such as BrdU incorporation or Ki-67 staining) to characterize the cytotoxic or cytostatic potential of This compound .

Specific Functional Assays Relevant to Hypothesized Mechanism

As no hypothesized mechanism of action for This compound is described in the public domain, no specific functional assays have been reported.

Pharmacodynamic Investigations in Non-Human Organismal Models

No in vivo studies in non-human organismal models have been published for This compound . Consequently, there is no information on its pharmacodynamic properties.

Assessment of Molecular Markers in Tissues or Biofluids

There are no reports on the assessment of molecular markers in tissues or biofluids following administration of This compound in any non-human model.

Target Engagement Studies in Vivo (non-human)

No in vivo target engagement studies for This compound have been documented.

Metabolic Fate and Biotransformation Studies Pre Clinical Emphasis

In Vitro Metabolic Stability Assessment in Non-Human Biological Systems

Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro metabolic stability of n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide in non-human biological systems. Therefore, no quantitative data on its stability in liver microsomes, hepatocytes, or plasma and tissues from preclinical species can be provided at this time.

In general, such studies are crucial in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com They typically involve incubating the compound with liver microsomes or hepatocytes from various species like mice, rats, monkeys, and dogs to determine its rate of degradation. nuvisan.com This information helps in estimating the compound's half-life and potential for drug-drug interactions. nuvisan.com

Liver Microsomal Stability (e.g., from rodent, canine, primate)

No data is currently available on the metabolic stability of this compound when incubated with liver microsomes from rodent, canine, or primate species. In vitro metabolic stability assays using liver microsomes are a standard method to evaluate the intrinsic clearance of a compound, which reflects the inherent ability of liver enzymes to metabolize it. nuvisan.comresearchgate.net These assays typically measure the disappearance of the parent compound over time in the presence of NADPH, a cofactor for many metabolic enzymes. researchgate.netresearchgate.net

Plasma and Tissue Stability

Information regarding the stability of this compound in plasma and various tissues from preclinical species is not available in the current body of scientific literature. The stability of a compound in plasma is important as instability can lead to rapid degradation and reduced exposure in vivo. nih.gov Divergent plasma stability between species is a factor that is often considered during drug development. nih.gov

Identification and Structural Elucidation of Major Metabolites

As no metabolic stability studies have been reported, there is consequently no information available on the major metabolites of this compound. The identification and structural elucidation of metabolites are critical for understanding the biotransformation pathways of a compound and for identifying potentially active or toxic metabolites. researchgate.net

Use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

While specific applications for this compound are absent, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary analytical technique used for metabolite profiling. nih.govresearchgate.net This powerful tool allows for the separation, detection, and identification of metabolites in complex biological matrices. researchgate.netnih.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, provides accurate mass measurements that aid in the structural elucidation of unknown metabolites. researchgate.netbioanalysis-zone.com

Proposed Biotransformation Pathways

In the absence of experimental data, no biotransformation pathways for this compound can be proposed. Generally, biotransformation pathways involve a series of enzymatic reactions that modify the structure of a foreign compound to facilitate its elimination from the body. nih.gov These pathways are typically categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). nih.gov

No Publicly Available Data on the Metabolic Fate and Biotransformation of this compound

Therefore, it is not possible to provide an analysis of the Cytochrome P450 (CYP) isoform mapping, the contribution of non-CYP enzymes such as Uridine 5'-diphospho-glucuronosyltransferases (UGTs) or carboxylesterases, or the metabolic Structure-Activity Relationship (SAR) for this compound. The absence of such information in the public domain prevents a scientifically accurate and detailed discussion as outlined in the requested article structure.

Further research and publication in peer-reviewed journals would be necessary to elucidate the metabolic pathways and enzymatic processes involved in the biotransformation of this compound. Without such foundational studies, any discussion on its metabolic fate would be purely speculative.

Scientific Investigations into this compound Remain Undisclosed

Comprehensive searches of publicly available scientific literature and databases have yielded no specific information regarding the structure-activity relationship (SAR) or structure-mechanism relationship (SMR) of the chemical compound This compound .

Despite targeted inquiries into its rational design, pharmacophoric features, and the correlation of its structural elements with biological responses, no research findings, data tables, or mechanistic hypotheses for this specific molecule could be located. The scientific community has not published studies detailing the investigation of this compound's interactions with biological targets or the effects of structural modifications on its potential activity.

Therefore, an article detailing the SAR and SMR investigations as outlined in the user's request cannot be generated at this time due to the absence of requisite data in the public domain.

Advanced Analytical Method Development for Research Applications

Development of Chromatographic Methodologies for Compound and Metabolite Separation in Complex Biological Matrices

The primary challenge in analyzing a target compound and its metabolites from biological samples (e.g., plasma, urine, tissue homogenates) is the presence of a vast number of endogenous components that can cause interference. Chromatographic techniques are essential for isolating the analytes of interest from this complex background prior to detection and quantification.

HPLC and its advanced counterpart, UHPLC, are the cornerstone techniques for the analysis of sulfonamide-containing compounds in biological fluids. UHPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times nih.gov.

For a molecule like N-(4-(N,N-dimethylsulfamoyl)phenyl)propionamide, a reversed-phase (RP) chromatographic approach is typically employed. This method separates compounds based on their hydrophobicity.

Typical UHPLC-MS/MS Method Parameters for Sulfonamide Analysis:

Parameter Typical Setting Purpose
Column C18 or similar reversed-phase (e.g., 50-100 mm length, <2 µm particle size) Stationary phase that retains non-polar analytes.
Mobile Phase A Water with an acidic modifier (e.g., 0.1% formic acid) Acidification promotes better peak shape and ionization efficiency.
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid Organic solvent to elute the analyte from the column.
Flow Rate 0.3 - 0.6 mL/min Optimized for separation efficiency and compatibility with MS.
Gradient Elution A programmed increase in the percentage of Mobile Phase B Allows for the separation of compounds with a range of polarities.
Column Temperature 25 - 40 °C Controls retention time reproducibility and can improve peak shape.

| Injection Volume | 1 - 10 µL | The amount of extracted sample introduced into the system. |

This table presents a generalized set of parameters based on common methods for sulfonamide analysis and would be a starting point for method development for this compound.

The development of such a method would involve optimizing the gradient slope to ensure baseline separation of the parent compound from its potential metabolites, which are often more polar due to metabolic processes like hydroxylation or N-dealkylation. Sample preparation is also a critical step, often involving protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes before injection hpst.czmdpi.com.

Capillary Electrophoresis (CE) offers an alternative and powerful separation mechanism based on the differential migration of charged species in an electric field wikipedia.orgusp.org. For sulfonamides, Capillary Zone Electrophoresis (CZE) is a commonly applied mode nih.govresearchgate.net. In CZE, separation is achieved because analytes migrate at different velocities based on their charge-to-mass ratio usp.org.

The development of a CE method for this compound would be highly dependent on the pH of the background electrolyte (BGE). The sulfonamide group is weakly acidic, and precise control of the buffer pH is critical to manipulate the charge state of the analyte and its metabolites, thereby achieving separation nih.gov. The addition of organic modifiers like methanol or acetonitrile to the BGE can further enhance resolution nih.gov.

Key Parameters in CE Method Development:

Parameter Description Impact on Separation
Background Electrolyte (BGE) A buffer solution (e.g., phosphate-borate) that fills the capillary. Its pH determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF).
Applied Voltage Typically 15-30 kV. The driving force for separation; higher voltage leads to faster analysis but increases Joule heating.
Capillary Fused silica, often uncoated. Dimensions are typically 25-75 µm inner diameter and 30-60 cm length. The surface chemistry affects the EOF. Length impacts resolution and analysis time.
Injection Mode Hydrodynamic (pressure) or electrokinetic (voltage). Controls the amount of sample introduced into the capillary.

| Temperature | Controlled to ensure reproducible migration times. | Affects buffer viscosity and analyte mobility. |

This interactive table outlines the fundamental parameters that would be optimized for the separation of this compound and its metabolites using Capillary Electrophoresis.

CE methods can be particularly advantageous for separating compounds that are difficult to resolve by HPLC and for analyzing very small sample volumes.

Mass Spectrometry-Based Techniques for Quantitative and Qualitative Analysis in Research Samples

Mass spectrometry (MS) is the definitive tool for the detection and structural characterization of compounds in research samples due to its unparalleled sensitivity and specificity. When coupled with a chromatographic separation technique (LC-MS or CE-MS), it provides a robust platform for both quantitative and qualitative analysis.

Tandem mass spectrometry (MS/MS) is a multi-stage process used to determine the structure of an analyte nationalmaglab.orgunt.edu. In a typical experiment, the parent compound (precursor ion) is selected in the first mass analyzer, fragmented through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer unt.eduyoutube.com. The fragmentation pattern is a unique "fingerprint" that can confirm the identity of a known compound or help elucidate the structure of an unknown metabolite.

For this compound, the fragmentation pattern would likely involve cleavage at the most labile bonds.

Hypothetical MS/MS Fragmentation of this compound:

Precursor Ion (M+H)⁺ Proposed Product Ion Neutral Loss Structural Information Gained
m/z 271.1 Ion corresponding to 4-aminophenyl-N,N-dimethylsulfonamide C₃H₄O (Propionaldehyde) Confirms the presence of the propionamide (B166681) group.
m/z 271.1 Ion corresponding to N-phenylpropionamide SO₂N(CH₃)₂ Confirms the presence of the N,N-dimethylsulfamoyl group.

This table illustrates potential fragmentation pathways for the target compound. The exact masses and relative abundances would be determined experimentally to confirm structures.

By comparing the MS/MS spectra of metabolites to that of the parent drug, researchers can pinpoint the site of metabolic modification. For example, a mass shift of +16 Da in both the precursor and key fragment ions would suggest the addition of an oxygen atom (hydroxylation).

The choice of ionization technique is critical for converting the neutral analyte molecules from the chromatograph into gas-phase ions suitable for MS analysis.

Electrospray Ionization (ESI): This is the most common ionization source for LC-MS analysis of pharmaceutical compounds and would be the standard choice for this compound mdpi.comnih.gov. ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source nih.gov. This preserves the crucial molecular weight information of the parent compound and its metabolites. The efficiency of ESI is highly dependent on mobile phase composition, favoring polar, volatile solvents.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is primarily used for the analysis of large biomolecules like proteins and peptides. While less common for small molecule quantitative analysis, it can be a powerful tool in research for tissue imaging, allowing scientists to visualize the spatial distribution of the parent compound and its metabolites within a tissue slice.

Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique that allows for the direct analysis of samples in their native state without requiring sample preparation or chromatographic separation. It could be used to rapidly screen for the presence of the compound on a surface or to analyze tissue samples with minimal manipulation.

Stable Isotope Labeling (SIL) is a powerful research technique used to trace the metabolic fate of a drug nih.gov. This approach involves synthesizing the compound of interest with one or more atoms replaced by their heavy stable isotope (e.g., ²H (D), ¹³C, ¹⁵N, or ¹⁸O) researchgate.netnih.gov.

When this labeled compound is introduced into a biological system, it is chemically identical to the unlabeled version and follows the same metabolic pathways. However, a mass spectrometer can easily distinguish between the labeled and unlabeled molecules due to their mass difference researchgate.net. By analyzing the mass shifts in the metabolites, researchers can definitively trace the biotransformation of the parent molecule. For example, if this compound were synthesized with two ¹³C atoms in the propionyl group, any metabolite retaining this part of the molecule would be observed as a pair of peaks separated by 2 Da from its unlabeled counterpart. This technique is invaluable for discovering novel or unexpected metabolic pathways and for providing internal standards for precise quantification chemrxiv.org.

Potential Stable Isotope Labeling Strategies:

Isotope Location on Molecule Purpose
¹³C / ¹⁵N In the propionamide group To trace metabolites involving modification or cleavage of the side chain.
²H (Deuterium) On the phenyl ring or N-methyl groups Can be used as a general label, but care must be taken as C-D bonds can sometimes alter metabolic rates (kinetic isotope effect).

This table outlines possible strategies for incorporating stable isotopes into this compound for metabolic studies.

Development of Bioanalytical Assays for In Vitro and Pre-clinical Studies

The development of robust bioanalytical assays is a critical component of in vitro and pre-clinical studies, enabling the quantification of a compound in biological matrices. This process is fundamental to understanding a compound's pharmacokinetic and pharmacodynamic profiles. However, no specific bioanalytical methods for this compound have been published.

Microfluidic-Based Analytical Platforms

Microfluidic technology offers significant advantages for bioanalytical assays, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. These "lab-on-a-chip" systems can integrate various analytical steps, such as sample preparation, separation, and detection, onto a single device. While the application of microfluidics is widespread in drug discovery and development, there is no specific evidence of its use for the analysis of this compound in the reviewed literature.

Automation for High-Throughput Analysis

Automation is crucial for increasing the efficiency of bioanalytical workflows, particularly in pre-clinical development where large numbers of samples are often processed. Automated systems can handle tasks such as liquid handling, sample extraction, and data acquisition, minimizing manual errors and accelerating timelines. The search for automated high-throughput analysis methods specifically tailored for this compound did not produce any relevant findings.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on N-(4-(N,N-Dimethylsulfamoyl)phenyl)propionamide

Currently, there is a significant lack of published research specifically detailing the biological activities and mechanistic pathways of this compound. The compound is primarily listed in chemical supplier catalogs and databases, which provide basic physicochemical properties but no substantial biological data.

However, the broader families of compounds to which it belongs, arylsulfonamides and propionamides, are well-studied. Arylsulfonamides are known for a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Propionamide (B166681) derivatives have also been investigated for various therapeutic applications, including antioxidant and antibacterial activities. nih.govmdpi.com The presence of the N,N-Dimethylsulfamoyl group is a common feature in many pharmacologically active compounds, often influencing their solubility, bioavailability, and target-binding affinity.

A summary of the basic information available for this compound is presented below:

PropertyValue
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS Number 650584-64-8

This data is compiled from publicly available chemical databases.

Identification of Remaining Challenges and Open Questions in Understanding Compound Biology and Mechanism

The primary challenge in understanding the biology and mechanism of this compound is the foundational lack of research. Key open questions that remain to be addressed include:

Biological Targets: The specific cellular and molecular targets of this compound are unknown.

Pharmacological Activity: It has not been systematically screened for any potential therapeutic activities.

Mechanism of Action: Without identified biological targets, the mechanism by which it might exert any biological effect is entirely speculative.

Structure-Activity Relationships (SAR): As a single, unstudied entity, no SAR studies have been conducted to understand how modifications to its structure would impact its activity.

Proposed Directions for Advanced Mechanistic and Pre-clinical Investigations

To address the current knowledge gap, a structured research program would be necessary. Proposed directions for future investigations include:

Chemical Synthesis and Characterization: The first step would be the laboratory synthesis and purification of this compound, followed by comprehensive characterization of its physicochemical properties.

High-Throughput Screening: The compound should be subjected to a battery of high-throughput screening assays to identify any potential biological activity. This could include screens for anticancer, antimicrobial, anti-inflammatory, and other pharmacological activities.

Target Identification and Validation: If any significant biological activity is observed, subsequent studies would need to focus on identifying the molecular target(s) of the compound. Techniques such as affinity chromatography, proteomics, and genetic approaches could be employed.

In Vitro and In Vivo Pre-clinical Studies: Following target identification, a series of in vitro and in vivo studies would be necessary to elucidate the compound's mechanism of action, and to evaluate its efficacy and preliminary safety profile in cellular and animal models of disease.

Potential for Further Chemical Space Exploration and Novel Analog Discovery

The chemical scaffold of this compound offers considerable scope for the generation of novel analogs. A systematic exploration of its chemical space could lead to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Key areas for analog discovery include:

Modification of the Propionamide Group: Altering the length of the alkyl chain or introducing different substituents could significantly impact biological activity.

Substitution on the Phenyl Ring: The addition of various functional groups to the aromatic ring could influence target binding and physicochemical properties.

Variation of the Sulfonamide Moiety: Replacing the N,N-dimethyl groups with other alkyl or aryl substituents could modulate the compound's activity and specificity.

A summary of potential modifications for analog discovery is presented in the table below:

Scaffold PositionPotential Modifications
Propionamide Chain - Varying alkyl chain length- Introduction of cyclic structures- Addition of functional groups (e.g., hydroxyl, amino)
Phenyl Ring - Halogenation (F, Cl, Br)- Addition of alkyl, alkoxy, or nitro groups
Sulfonamide Group - Replacement of dimethyl groups with other alkyl or cycloalkyl groups- Introduction of heterocyclic moieties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(N,N-Dimethylsulfamoyl)phenyl)propionamide and its derivatives?

  • Methodology :

  • Step 1 : Start with a substituted phenylamine precursor. For example, N,N-dimethylsulfamoyl groups can be introduced via sulfamoylation using dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Propionamide formation is achieved via coupling reactions, such as reacting the sulfamoylated intermediate with propionic anhydride or activated propionyl chloride in anhydrous THF .
  • Yield Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, with yields typically ranging from 45–79% depending on substituent steric effects .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of the dimethylsulfamoyl group (singlet at δ ~3.0 ppm for N(CH₃)₂) and propionamide carbonyl (δ ~170–175 ppm in 13C NMR) .
  • IR Spectroscopy : Validate sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹, C=O at ~1650 cm⁻¹) functionalities .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to detect [M+H]+ ions and assess purity (>98% for pharmacological studies) .

Q. What are the critical solubility and stability considerations for this compound?

  • Solubility : The N,N-dimethylsulfamoyl group enhances polarity; optimal solubility is achieved in DMSO or DMF for in vitro assays. Aqueous solubility is limited (e.g., <0.1 mg/mL in PBS) and may require co-solvents like cyclodextrins .
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfamoyl group. Monitor degradation via LC-MS over 72 hours in buffer solutions (pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Case Study :

  • TRPV1 Antagonism : Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring show enhanced receptor binding (IC₅₀ < 50 nM) compared to electron-donating groups (–OCH₃, IC₅₀ > 200 nM) .
  • Steric Effects : Bulky substituents (e.g., biphenylmethyl in Compound 34) reduce metabolic clearance but may lower solubility. Balance logP (2.5–3.5) and polar surface area (80–100 Ų) for optimal pharmacokinetics .

Q. What computational tools are suitable for modeling interactions between this compound and target proteins?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with TRPV1 or kinase targets. The dimethylsulfamoyl group often occupies hydrophobic pockets, while the propionamide forms hydrogen bonds with backbone amides .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HEK293-TRPV1 vs. CHO-K1) and assay buffers (e.g., Ca²⁺ concentration). Compound 33 showed a 10-fold potency difference between assays due to calcium chelators .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed sulfamoyl derivatives) that may contribute to off-target effects .

Q. What strategies are effective in optimizing synthetic routes for scale-up?

  • Process Chemistry :

  • Catalysis : Replace traditional coupling agents (e.g., EDC/HOBt) with flow chemistry setups using immobilized lipases for greener synthesis .
  • Purification : Employ recrystallization from ethanol/water (3:1) or flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity (>99%) batches .

Q. How should impurities and degradation products be profiled for regulatory compliance?

  • Analytical Protocol :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Major impurities include hydrolyzed sulfamoyl (≤0.5%) and oxidized propionamide derivatives .
  • HPLC-DAD/ELSD : Use orthogonal methods (e.g., C18 and HILIC columns) with charged aerosol detection to quantify non-UV-active impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide
Reactant of Route 2
Reactant of Route 2
n-(4-(n,n-Dimethylsulfamoyl)phenyl)propionamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.